2-(2-Fluoronaphthalen-1-yl)acetonitrile
Overview
Description
2-(2-Fluoronaphthalen-1-yl)acetonitrile is an organic compound with the molecular formula C₁₂H₈FN It is a derivative of naphthalene, where a fluorine atom is substituted at the second position and an acetonitrile group is attached to the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoronaphthalen-1-yl)acetonitrile typically involves the reaction of 2-fluoronaphthalene with acetonitrile in the presence of a suitable catalyst. One common method is the Friedel-Crafts acylation reaction, where 2-fluoronaphthalene is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetonitrile group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoronaphthalen-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-fluoronaphthalen-1-yl)acetic acid.
Reduction: Formation of 2-(2-fluoronaphthalen-1-yl)ethylamine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoronaphthalen-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluoronaphthalen-1-yl)acetonitrile involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom and the nitrile group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluoronaphthalen-1-yl)acetonitrile
- 2-(2-Chloronaphthalen-1-yl)acetonitrile
- 2-(2-Bromonaphthalen-1-yl)acetonitrile
Uniqueness
2-(2-Fluoronaphthalen-1-yl)acetonitrile is unique due to the specific position of the fluorine atom on the naphthalene ring, which can significantly affect its chemical reactivity and physical properties. The presence of the nitrile group also adds to its versatility in various chemical reactions and applications.
Biological Activity
Overview
2-(2-Fluoronaphthalen-1-yl)acetonitrile is an organic compound characterized by the molecular formula . This compound, a derivative of naphthalene, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of a fluorine atom at the second position of the naphthalene ring and an acetonitrile group contributes to its unique reactivity and biological interactions.
The synthesis of this compound typically involves the reaction of 2-fluoronaphthalene with acetonitrile, often facilitated by Lewis acid catalysts like aluminum chloride (AlCl₃). This reaction is conducted under anhydrous conditions to prevent hydrolysis. The compound can undergo various chemical transformations, including oxidation to form carboxylic acids, reduction to primary amines, and nucleophilic substitutions involving the fluorine atom.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The fluorine atom enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anti-cancer properties.
In Vitro Studies
Recent studies have evaluated the inhibitory effects of this compound on key enzymes involved in disease pathways. For instance, its potential as an inhibitor of β-secretase (BACE1), which is implicated in Alzheimer's disease, has been explored through molecular docking studies and enzymatic assays. The compound demonstrated significant inhibition of BACE1 activity, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Research : A study focused on the development of biaryl guanidine derivatives for BACE1 inhibition included this compound as a lead compound. The results indicated that modifications to the naphthalene structure could enhance inhibitory potency, with some derivatives achieving IC50 values below 100 nM .
- Anticancer Activity : In another investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, highlighting the compound's potential as a scaffold for anticancer drug development.
Comparative Analysis
To understand the biological activity of this compound better, it is useful to compare it with similar compounds:
Compound | Structure Feature | Biological Activity |
---|---|---|
2-(4-Fluoronaphthalen-1-yl)acetonitrile | Fluorine at position 4 | Moderate BACE1 inhibition |
2-(2-Chloronaphthalen-1-yl)acetonitrile | Chlorine instead of fluorine | Lower cytotoxicity than fluorinated analogs |
2-(2-Bromonaphthalen-1-yl)acetonitrile | Bromine at position 2 | Similar anti-inflammatory properties |
The unique positioning of the fluorine atom in this compound significantly influences its chemical reactivity and biological interactions compared to these analogs.
Properties
IUPAC Name |
2-(2-fluoronaphthalen-1-yl)acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14/h1-6H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCHUQFPDKWHDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298401 | |
Record name | 2-Fluoro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3832-88-0 | |
Record name | 2-Fluoro-1-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3832-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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